molecular formula C6H8BNO2 B066605 5-Methylpyridine-3-boronic acid CAS No. 173999-18-3

5-Methylpyridine-3-boronic acid

Cat. No.: B066605
CAS No.: 173999-18-3
M. Wt: 136.95 g/mol
InChI Key: REONQWGHSQHTAC-UHFFFAOYSA-N
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Description

5-Methylpyridine-3-boronic acid: is an organoboron compound with the molecular formula C6H8BNO2 . It is a derivative of pyridine, where a boronic acid group is attached to the third carbon of the pyridine ring, and a methyl group is attached to the fifth carbon. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogen-Metal Exchange and Borylation:

    Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Industrial Production Methods: Industrial production of 5-methylpyridine-3-boronic acid typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for 5-methylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Properties

IUPAC Name

(5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REONQWGHSQHTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376382
Record name 5-Methylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173999-18-3
Record name 5-Methylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylpyridine-3-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-picoline (0.25 g, 1.45 mmol) in Et2O (5 mL) at −78° C., was added n-butyl lithium (1.6 M in hexanes, 0.92 mL, 1.48 mmol) dropwise. The mixture was stirred at −78° C. for 1 hour and then triisopropyl borate was added quickly. The mixture was stirred at −78° C. for 1 hour and then quenched with water (2 mL). The mixture was warmed up to room temperature overnight. Solvent was removed under reduced pressure to yield a yellow solid (0.25 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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